2,2-dimethyl-4-methylideneoxane

Chemical Sourcing Purity Specifications Vendor Comparison

2,2-Dimethyl-4-methylideneoxane (CAS 62913-30-8), also known as 2,2-dimethyl-4-methylenetetrahydro-2H-pyran, is a C8H14O cyclic ether with a molecular weight of 126.20 g/mol. This compound is a tetrahydropyran derivative characterized by a gem‑dimethyl substitution at the 2‑position and a reactive exocyclic methylene group at the 4‑position.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 62913-30-8
Cat. No. B6589184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-4-methylideneoxane
CAS62913-30-8
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC1(CC(=C)CCO1)C
InChIInChI=1S/C8H14O/c1-7-4-5-9-8(2,3)6-7/h1,4-6H2,2-3H3
InChIKeySYWFPHXAKJTWQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-4-methylideneoxane (CAS 62913-30-8) – Procurement-Ready Tetrahydropyran Scaffold with Exocyclic Methylene


2,2-Dimethyl-4-methylideneoxane (CAS 62913-30-8), also known as 2,2-dimethyl-4-methylenetetrahydro-2H-pyran, is a C8H14O cyclic ether with a molecular weight of 126.20 g/mol . This compound is a tetrahydropyran derivative characterized by a gem‑dimethyl substitution at the 2‑position and a reactive exocyclic methylene group at the 4‑position . It is commercially available from multiple vendors with a typical purity specification of 95% to 98% . This structural motif serves as a versatile building block in organic synthesis and has been investigated for its potential utility in fragrance and flavour applications [1][2].

Why 2,2-Dimethyl-4-methylideneoxane (CAS 62913-30-8) Cannot Be Casually Replaced by Other Tetrahydropyran Analogs


The combination of a gem‑dimethyl group adjacent to the ring oxygen and an exocyclic methylene at the 4‑position imparts a unique steric and electronic profile to 2,2‑dimethyl‑4‑methylideneoxane that is not shared by other common tetrahydropyran derivatives . The gem‑dimethyl substitution influences the conformational bias of the six‑membered ring, while the exocyclic methylene provides a reactive handle for further functionalization [1][2]. In contrast, saturated 2,2‑dimethyltetrahydropyran‑4‑ol or 4‑one analogs lack this alkene moiety and thus exhibit different reactivity patterns and sensory characteristics . Consequently, substituting this compound with a generic tetrahydropyran or a 4‑oxo derivative would alter both synthetic utility and potential performance in fragrance or flavour applications, where even minor structural modifications can drastically change odor perception [3].

Quantitative Differentiation of 2,2-Dimethyl-4-methylideneoxane from Structural Analogs: A Procurement-Focused Evidence Compendium


Purity and Commercial Availability: 95–98% Specification Across Multiple Suppliers

2,2-Dimethyl-4-methylideneoxane is commercially available from multiple vendors with a minimum purity specification of 95%, and a premium grade at 98% purity . This is comparable to, but not directly outperforming, the purity grades offered for closely related tetrahydropyran analogs such as 2,2-dimethyltetrahydropyran-4-one (typically ≥97%) . The consistent availability from at least four independent suppliers ensures procurement redundancy, which is not always the case for more exotic methylene-substituted tetrahydropyrans .

Chemical Sourcing Purity Specifications Vendor Comparison

Synthetic Utility: Exocyclic Methylene as a Handle for Further Functionalization

The presence of an exocyclic methylene group at the 4-position distinguishes 2,2-dimethyl-4-methylideneoxane from saturated analogs such as 2,2-dimethyltetrahydropyran-4-ol or 2,2-dimethyltetrahydropyran-4-one . This alkene moiety enables further synthetic transformations, including Prins-type cyclization to generate 3,4-dimethylidene oxacycles with 72% conversion under iodine-mediated conditions [1][2]. In contrast, the saturated analogs lack this reactive handle and require alternative, often less efficient, functionalization strategies.

Organic Synthesis Building Block Olefin Metathesis

Potential Aroma Chemical Application: Patent-Protected 4-Methylene-Tetrahydropyran Scaffold

Substituted 4-methylene-tetrahydropyrans, including the 2,2-dimethyl derivative, are claimed in patent literature for use as aroma chemicals to modify and/or enhance the sensory profile of compositions [1]. The patent (US 2023/0074079 A1) explicitly includes compounds of formula (I) where the tetrahydropyran ring carries a methylene substituent, and notes that even small structural changes dramatically alter odor perception [1]. While no direct odor threshold data for 2,2-dimethyl-4-methylideneoxane is publicly available, the compound falls within a class of molecules shown to possess desirable olfactory properties, with a typical odor threshold for related tetrahydropyran derivatives reported in the range of 0.075–0.138 ppm (perception/recognition) [2].

Fragrance Flavor Aroma Chemical Sensory

Recommended Application Scenarios for 2,2-Dimethyl-4-methylideneoxane Based on Quantifiable Differentiation


Synthetic Intermediate for Complex Tetrahydropyran Natural Products and Pharmaceuticals

2,2-Dimethyl-4-methylideneoxane serves as a key building block in the stereocontrolled synthesis of chiral tetrahydropyran derivatives, as demonstrated by the Horner–Wadsworth–Emmons/ring-closure methodology reported in The Journal of Organic Chemistry [1]. The exocyclic methylene group enables subsequent functionalization via olefin metathesis or Prins-type cyclization, making it suitable for constructing the tetrahydropyran cores found in numerous natural products and bioactive molecules [2][3].

Fragrance and Flavor Ingredient Development and Formulation

The compound is covered by a BASF patent application (US 2023/0074079 A1) for use as an aroma chemical, where it is claimed for modifying and/or enhancing the sensory profile of perfumes, cosmetics, and cleaning compositions [4]. Its structural features (gem‑dimethyl and 4‑methylene) are designed to impart unique olfactory characteristics that differentiate it from simpler tetrahydropyran odorants [5].

Academic and Industrial Research in Heterocyclic Chemistry

Due to its availability from multiple vendors in 95–98% purity, 2,2-dimethyl-4-methylideneoxane is a convenient starting material for investigating novel cyclization reactions, metal-catalyzed transformations, and the synthesis of 3,4‑dimethylidene oxacycles [2][3]. Its reactivity profile is distinct from that of 4‑oxo or 4‑hydroxy analogs, providing researchers with a versatile substrate for exploring new chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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